Methyl 4-cyclopropylpyrimidine-5-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-cyclopropylpyrimidine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with ethyl 2-cyanoacetate, followed by cyclization and esterification . The reaction conditions often involve the use of catalysts such as zinc chloride and solvents like chloroform .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-cyclopropylpyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Methyl 4-cyclopropylpyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential neuroprotective and anti-inflammatory properties.
Medicine: Explored for its antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-cyclopropylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, leading to neuroprotective and anti-inflammatory effects . The compound also interacts with various proteins and enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Triazole-pyrimidine hybrids: These compounds share similar structural features and exhibit comparable biological activities.
Thiazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
Methyl 4-cyclopropylpyrimidine-5-carboxylate is unique due to its specific cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C9H10N2O2 |
---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
methyl 4-cyclopropylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H10N2O2/c1-13-9(12)7-4-10-5-11-8(7)6-2-3-6/h4-6H,2-3H2,1H3 |
InChI Key |
FBIQHRVYBZDKIG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=CN=C1C2CC2 |
Origin of Product |
United States |
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